molecular formula C13H16O2 B14509479 1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione CAS No. 63387-29-1

1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione

Cat. No.: B14509479
CAS No.: 63387-29-1
M. Wt: 204.26 g/mol
InChI Key: XQDWQCZZCJCOGZ-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione is an organic compound with the molecular formula C13H16O2 It is a derivative of acetophenone and is characterized by the presence of a phenyl group substituted with a 2-methylpropyl group and a propane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-(2-methylpropyl)benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dione moiety to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or other physiological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione can be compared with other similar compounds such as:

    1-Phenyl-1,2-propanedione: Similar structure but lacks the 2-methylpropyl group.

    1-[4-(1-Methyl-2-propenyl)phenyl]ethanone: Contains a different substituent on the phenyl ring.

    2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone: Contains additional hydroxyl and ethoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

63387-29-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propane-1,2-dione

InChI

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9H,8H2,1-3H3

InChI Key

XQDWQCZZCJCOGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(=O)C

Origin of Product

United States

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